Cas no 6558-85-6 (1,3,6,8-Tetramethyl-9H-carbazole)

1,3,6,8-Tetramethyl-9H-carbazole is a methyl-substituted carbazole derivative with a molecular formula of C16H17N. This heterocyclic aromatic compound is characterized by its rigid planar structure and electron-rich properties, making it useful in organic electronics and photochemical applications. The methyl groups at the 1, 3, 6, and 8 positions enhance solubility in common organic solvents while maintaining thermal and oxidative stability. It serves as a key intermediate in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs), charge-transport layers, and fluorescent dyes. Its well-defined structure and consistent purity make it suitable for research and industrial applications requiring precise molecular design.
1,3,6,8-Tetramethyl-9H-carbazole structure
6558-85-6 structure
Product name:1,3,6,8-Tetramethyl-9H-carbazole
CAS No:6558-85-6
MF:C16H17N
MW:223.312884092331
MDL:MFCD18450169
CID:4667966
PubChem ID:91665262

1,3,6,8-Tetramethyl-9H-carbazole Chemical and Physical Properties

Names and Identifiers

    • 1,3,6,8-Tetramethyl-9H-carbazole
    • CS-0378298
    • T3882
    • 6558-85-6
    • 1,3,6,8-Tetramethyl-carbazole
    • MFCD18450169
    • BS-52148
    • SCHEMBL20090288
    • F77613
    • MDL: MFCD18450169
    • Inchi: 1S/C16H17N/c1-9-5-11(3)15-13(7-9)14-8-10(2)6-12(4)16(14)17-15/h5-8,17H,1-4H3
    • InChI Key: KBGPFZUZKTUOII-UHFFFAOYSA-N
    • SMILES: N1C2C(C)=CC(C)=CC=2C2C=C(C)C=C(C)C1=2

Computed Properties

  • Exact Mass: 223.136099547 g/mol
  • Monoisotopic Mass: 223.136099547 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.8
  • Molecular Weight: 223.31
  • XLogP3: 4.8

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: 142.0 to 146.0 deg-C
  • Boiling Point: 410.4±14.0 °C at 760 mmHg
  • Flash Point: 181.4±12.7 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

1,3,6,8-Tetramethyl-9H-carbazole Security Information

1,3,6,8-Tetramethyl-9H-carbazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB550391-200 mg
1,3,6,8-Tetramethyl-9H-carbazole; .
6558-85-6
200mg
€232.00 2023-07-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1448968-250mg
1,3,6,8-Tetramethyl-9H-carbazole
6558-85-6 98%
250mg
¥273.00 2024-05-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3882-200MG
1,3,6,8-Tetramethyl-9H-carbazole
6558-85-6 98.0%(GC&N)
200MG
¥990.0 2022-09-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1448968-5g
1,3,6,8-Tetramethyl-9H-carbazole
6558-85-6 98%
5g
¥5004.00 2024-05-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3882-1G
1,3,6,8-Tetramethyl-9H-carbazole
6558-85-6 98.0%(GC&N)
1G
¥2990.0 2022-09-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBRB375-100mg
1,3,6,8-tetramethyl-9H-carbazole
6558-85-6 95%
100mg
¥122.0 2024-04-18
A2B Chem LLC
BA00650-1g
1,3,6,8-Tetramethyl-9H-carbazole
6558-85-6 95%
1g
$126.00 2024-04-19
Aaron
AR01JRIU-250mg
1,3,6,8-Tetramethyl-9H-carbazole
6558-85-6 98%
250mg
$26.00 2025-02-10
1PlusChem
1P01JRAI-1g
1,3,6,8-Tetramethyl-9H-carbazole
6558-85-6 98%
1g
$146.00 2024-04-22
Ambeed
A552586-1g
1,3,6,8-Tetramethyl-9H-carbazole
6558-85-6 98%
1g
$182.0 2025-02-25

1,3,6,8-Tetramethyl-9H-carbazole Related Literature

Additional information on 1,3,6,8-Tetramethyl-9H-carbazole

1,3,6,8-Tetramethyl-9H-Carbazole: A Comprehensive Overview

The compound with CAS No. 6558-85-6, commonly referred to as 1,3,6,8-Tetramethyl-9H-carbazole, is a significant molecule in the field of organic chemistry. This compound belongs to the carbazole family, which has garnered substantial attention due to its unique electronic properties and versatile applications. The carbazole structure itself is a bicyclic aromatic system consisting of a benzene ring fused with an indole moiety. The presence of four methyl groups at the 1,3,6, and 8 positions introduces steric hindrance and modulates the electronic characteristics of the molecule, making it highly suitable for various advanced applications.

Recent studies have highlighted the importance of 1,3,6,8-Tetramethyl-9H-carbazole in the development of organic semiconductors. Its ability to act as an efficient electron acceptor has been exploited in designing next-generation optoelectronic devices. For instance, researchers have demonstrated that this compound can significantly enhance the performance of organic photovoltaic (OPV) cells by improving charge transport and reducing recombination losses. The steric bulk introduced by the methyl groups not only stabilizes the molecular structure but also facilitates better packing in thin films, which is crucial for device efficiency.

The synthesis of 1,3,6,8-Tetramethyl-9H-carbazole typically involves a multi-step process that begins with the preparation of indole derivatives. One common approach is the Friedländer synthesis, which involves the condensation of an aldehyde with an o-amino aryl ketone. The introduction of methyl groups at specific positions requires careful control over reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods have enabled more efficient and scalable syntheses of this compound, making it more accessible for industrial applications.

In terms of physical properties, 1,3,6,8-Tetramethyl-9H-carbazole exhibits a high melting point due to its rigid molecular structure and strong intermolecular interactions. Its UV-vis absorption spectrum reveals strong π→π* transitions in the visible region, indicating its potential for use in light-emitting applications. Additionally, computational studies have shown that this compound possesses a relatively low band gap (~2.5 eV), which is ideal for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The application of 1,3,6,8-Tetramethyl-9H-carbazole extends beyond electronics into areas such as sensing and catalysis. For example, its ability to undergo reversible redox reactions makes it a promising candidate for use in electrochemical sensors. Recent research has explored its potential as a sensitive probe for detecting metal ions in aqueous solutions. Furthermore, this compound has been investigated as a catalyst in various organic transformations due to its ability to stabilize reactive intermediates.

From an environmental perspective, 1,3,6,8-Tetramethyl-9H-carbazole has been studied for its biodegradation potential under different conditions. Initial findings suggest that while it is relatively stable under ambient conditions

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6558-85-6)1,3,6,8-Tetramethyl-9H-carbazole
A1045909
Purity:99%/99%
Quantity:1g/5g
Price ($):164.0/572.0